1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone
Description
This compound belongs to the spiro[indole-thiazolidine] class, characterized by a fused indole-thiazolidine core with a benzyl group at position 1 and a 3-methylphenyl substituent at position 3'. Structural elucidation of analogous compounds typically employs IR, NMR, and X-ray crystallography .
Properties
IUPAC Name |
1'-benzyl-3-(3-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-8-7-11-19(14-17)26-22(27)16-31(29,30)24(26)20-12-5-6-13-21(20)25(23(24)28)15-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFGYYSKTFYNDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone typically involves a multi-step process. One common method is the Fischer indole synthesis, which is followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, utilizing readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions often involve the use of microwave irradiation to accelerate the process, resulting in the formation of densely substituted indole products .
Chemical Reactions Analysis
1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Mechanism of Action
The mechanism by which 1-Benzyl-3’-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1lambda6,3]thiazolidine]-1’,1’,2,4’-tetrone exerts its effects is largely dependent on its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, influencing biological pathways. For example, it may act as an agonist or antagonist at serotonin receptors, affecting neurotransmission . The thiazolidine ring can also interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[indole-thiazolidine] Derivatives with Variable Ester Groups
Ethyl (2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)acetate (Ic): Yield 68%, mp 131–133°C.
Methyl 3-(2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)propanoate (Id): Yield 75%, mp 114–116°C.
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key NMR Shifts (DMSO-d6) |
|---|---|---|---|---|
| Ic | Ethyl acetate | 68 | 131–133 | δ 1.07 (CH3), 3.39 (CH2), 3.96–3.99 (2CH2) |
| Id | Methyl propanoate | 75 | 114–116 | δ 2.33–2.40 (CH2) |
The higher yield of Id (75% vs. 68% for Ic) suggests that bulkier ester groups (propanoate vs. acetate) may improve reaction efficiency. Lower melting points in Id correlate with increased alkyl chain flexibility .
Key Research Findings and Limitations
- Structural flexibility : The spiro core allows diverse substitutions, but tetrone systems are less explored than diones due to synthetic challenges.
- Synthetic optimization : emphasizes environmental and efficiency benefits of modern methods (e.g., short reaction times, high yields), which could be adapted for the target compound .
Biological Activity
1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound integrates an indole moiety and a thiazolidine ring, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound's structure can be characterized as follows:
- Indole Moiety : Contributes to various biological activities including anticancer and antimicrobial properties.
- Thiazolidine Ring : Known to enhance metabolic activity and has been linked to antidiabetic effects.
- Benzyl and Methyl Substituents : These groups may influence the compound's interaction with biological targets.
Biological Activities
Research indicates that compounds similar to 1-benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone exhibit several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the thiazolidine ring is believed to enhance this activity.
- Anticancer Properties : Indole derivatives are often studied for their potential in cancer treatment due to their ability to induce apoptosis in cancer cells.
- Antidiabetic Effects : Thiazolidines are known for their role in glucose metabolism and insulin sensitivity.
Case Studies
-
Antimicrobial Studies :
- A study demonstrated that thiazolidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
-
Anticancer Research :
- In vitro studies indicated that indole-based compounds could inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The induction of apoptosis was confirmed through flow cytometry analysis .
- Diabetes Management :
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Fluorinated indole | Antimicrobial |
| Thiazolidinedione | Thiazolidine ring | Antidiabetic |
| Benzothiazoles | Benzothiazole core | Anticancer |
The unique spiro structure of 1-benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone suggests enhanced biological activity compared to other compounds lacking such complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
